Lipophilicity (LogP) Differentiation vs. Non-Fluorinated Analog
Replacement of the 5-hydrogen with fluorine in 2,4-dimethylindole increases computed LogP from 2.78 to 2.92, a ΔLogP of +0.14 . This modest but meaningful increase in lipophilicity enhances membrane permeability potential while maintaining compliance with Lipinski's Rule of Five. The non-fluorinated parent 2,4-dimethyl-1H-indole (LogP 2.78–3.06, depending on calculation method) has a lower computed logP and lacks the metabolic stability conferred by the C–F bond at the 5-position .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.92 (ACD/Labs method) |
| Comparator Or Baseline | 2,4-Dimethyl-1H-indole: LogP = 2.78 (ACD/Labs); 5-Fluoroindole: LogP = 2.31 |
| Quantified Difference | ΔLogP = +0.14 vs. non-fluorinated analog; ΔLogP = +0.61 vs. 5-fluoroindole (lacking methyl groups) |
| Conditions | Computed values from ACD/Labs LogP algorithm; source databases: LookChem, MolBase, BOC Sciences |
Why This Matters
The balanced lipophilicity (LogP ~2.9) positions this compound in an optimal range for CNS drug discovery programs where both passive permeability and aqueous solubility must be maintained, distinguishing it from both less lipophilic (5-fluoroindole, LogP 2.3) and more lipophilic alternatives.
